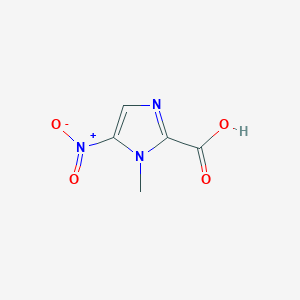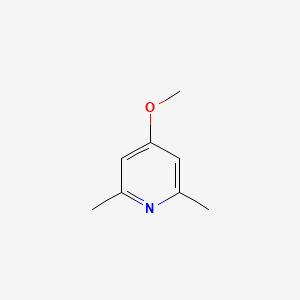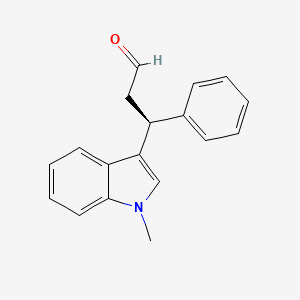
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
Overview
Description
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde , also known as (S)-(+)-tryptophanal , is a chiral aldehyde compound. Its chemical structure comprises three essential components:
- Indole Ring : The 1-methylindol-3-yl group contributes to its aromatic character.
- Phenyl Group : The 3-phenylpropionaldehyde moiety adds a phenyl ring.
- Aldehyde Functional Group : The aldehyde group at the end of the molecule confers reactivity.
Molecular Structure Analysis
The molecular formula of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is C~18~H~15~NO . Its three-dimensional structure exhibits chirality due to the (3S) configuration. The indole and phenyl rings contribute to its planar geometry.
Chemical Reactions Analysis
- Aldol Condensation : The aldehyde group can participate in aldol reactions, forming β-hydroxyaldehydes or β-hydroxyketones.
- Reduction : Reduction of the aldehyde group yields the corresponding alcohol.
- Grignard Reaction : The phenyl group allows for Grignard reactions, leading to the formation of new carbon-carbon bonds.
- Indole Modifications : The indole ring can undergo various functionalizations, such as halogenation, acylation, or Friedel-Crafts reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can be determined experimentally.
- Solubility : It may exhibit solubility in organic solvents but limited solubility in water.
- Stability : Consider its stability under various conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially if it is intended for therapeutic use.
- Handling Precautions : Proper handling, storage, and disposal guidelines are crucial.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Future Directions
- Biological Studies : Investigate its effects on cell lines, animal models, and potential therapeutic applications.
- Structural Modifications : Explore derivatives with improved properties.
- Drug Development : Consider its potential as an anticancer agent or other therapeutic interventions.
properties
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-19-13-17(16-9-5-6-10-18(16)19)15(11-12-20)14-7-3-2-4-8-14/h2-10,12-13,15H,11H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWAPDWVVBQEPB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](CC=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584381 | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde | |
CAS RN |
405873-09-8 | |
| Record name | (βS)-1-Methyl-β-phenyl-1H-indole-3-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405873-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405873-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



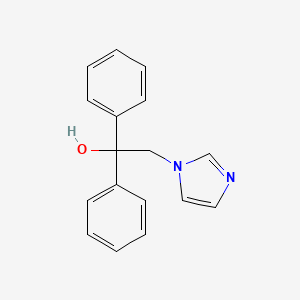
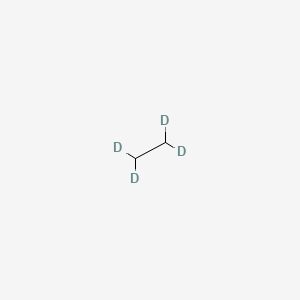

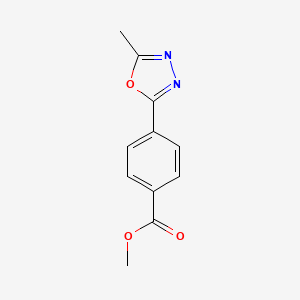
![4-Hydroxy-6-[(sulfomethyl)amino]naphthalene-2-sulfonic acid](/img/structure/B1627057.png)
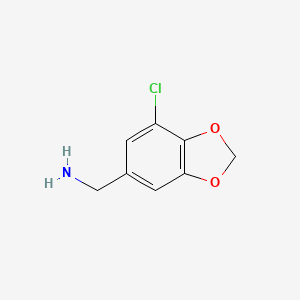
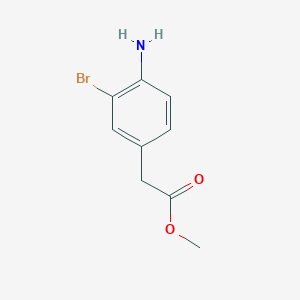
![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)

